molecular formula C14H18N2O3 B2902950 ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 923083-05-0

ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2902950
CAS No.: 923083-05-0
M. Wt: 262.309
InChI Key: MOTQWQYCFBSUDY-UHFFFAOYSA-N
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Description

Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate ( 923083-05-0) is a chemical compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . This molecule features a carbamate group (O=C(OCC)N-) linked to a phenyl ring, which is further substituted at the meta-position with a 2-oxopiperidine (2-piperidinone) moiety . The carbamate functional group is significant in medicinal chemistry, as it is found in various pharmacologically active compounds and can contribute to a molecule's stability and bioavailability . Compounds incorporating piperidinone structures are of considerable interest in scientific research due to their potential as key intermediates and scaffolds in the development of therapeutic agents. Researchers value this specific carbamate derivative for its potential use as a building block in organic synthesis and drug discovery efforts. It can serve as a precursor for the development of novel molecules with potential biological activities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTQWQYCFBSUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroformate

The most widely documented method involves reacting 3-(2-oxopiperidin-1-yl)aniline with ethyl chloroformate in the presence of a tertiary amine base, typically triethylamine (Scheme 1). The reaction proceeds via nucleophilic acyl substitution, where the aniline’s amine group attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate linkage.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–25°C (controlled exotherm)
  • Molar Ratio: 1:1.2 (aniline:ethyl chloroformate)
  • Base: Triethylamine (1.5 equivalents)
  • Yield: 78–85% after purification

Critical Parameters:

  • Moisture exclusion is essential to prevent hydrolysis of ethyl chloroformate.
  • Gradual reagent addition minimizes byproduct formation from over-carbonylation.

Alternative Methods Using Activated Carbonates

Di(2-Pyridyl) Carbonate (DPC) Mediated Alkoxycarbonylation

Recent advancements leverage mixed carbonates like DPC for carbamate synthesis under milder conditions (Scheme 2). DPC reacts with 3-(2-oxopiperidin-1-yl)aniline in anhydrous THF, catalyzed by triethylamine, to yield the target compound without requiring low temperatures.

Advantages Over Chloroformates:

  • Reduced Toxicity: Avoids hazardous chloroformate handling.
  • Higher Functional Group Tolerance: Suitable for substrates sensitive to strong electrophiles.

Optimized Protocol:

Parameter Value
Reaction Time 6–8 hours
Temperature 25°C (ambient)
Solvent Tetrahydrofuran (THF)
Yield 82–88%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

The patent WO2012168364A1 discloses a continuous flow process enhancing throughput and consistency (Table 1). Key features include:

Table 1: Industrial Process Parameters for Apixaban Synthesis

Parameter Batch Method Continuous Flow
Reaction Time 12 hours 2 hours
Purity 95% 98.5%
Throughput (kg/day) 50 300
Solvent Consumption 10 L/kg 3 L/kg

Operational Benefits:

  • In-line Analytics: Real-time HPLC monitoring ensures intermediate quality.
  • Solvent Recovery: Closed-loop systems reduce waste generation.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Ethyl N-[3-(2-Oxopiperidin-1-yl)Phenyl]Carbamate Synthesis

Method Yield (%) Purity (%) Scalability Environmental Impact
Ethyl Chloroformate 85 95 High Moderate (chloride waste)
DPC Carbonate 88 97 Moderate Low
Continuous Flow 90 98.5 Very High Low (solvent recovery)

Key Insights:

  • Chloroformate-based routes dominate large-scale production due to cost-effectiveness.
  • DPC methods excel in academic settings requiring high-purity batches.

Recent Advances in Carbamate Synthesis

CO₂ Utilization Strategies

Emerging protocols exploit CO₂ as a carbonyl source, reacting with 3-(2-oxopiperidin-1-yl)aniline and ethanol under cesium carbonate catalysis (Scheme 3). This phosgene-free approach aligns with green chemistry principles but currently faces yield limitations (~65%).

Challenges:

  • Reaction Equilibrium: Requires high-pressure CO₂ (5–10 bar).
  • Catalyst Cost: Cesium carbonate increases production expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated piperidinone derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : Simplest carbamate (CH₃CH₂O−CO−NH₂).
  • Activity: Known carcinogen in rodents, inducing liver, lung, and ear duct tumors. Ethyl carbamate is metabolically activated to form DNA-reactive intermediates, though it lacks direct mutagenicity in bacterial assays .
  • Key Difference : Unlike ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, ethyl carbamate lacks aromatic and piperidinyl substituents, resulting in lower molecular complexity and divergent biological effects .

Vinyl Carbamate

  • Structure : CH₂=CH−O−CO−NH₂.
  • Activity: 10–100× more carcinogenic than ethyl carbamate in mice and rats, inducing lung adenomas and hepatic carcinomas. Vinyl carbamate is a direct-acting mutagen, likely due to its electrophilic epoxide metabolite .
  • Key Difference : The vinyl group enhances metabolic activation and reactivity compared to the ethyl and 2-oxopiperidinyl groups in the target compound .

Fentanyl Carbamate

  • Structure : Ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate.
  • Activity : A synthetic opioid analog regulated under controlled substance laws. The piperidinyl and phenethyl groups confer potent µ-opioid receptor binding, unlike the 2-oxopiperidinyl-phenylcarbamate structure of the target compound .
  • Key Difference : Pharmacological activity diverges significantly due to distinct substituents and receptor targeting .

Ethyl (3-Hydroxyphenyl)carbamate

  • Structure : Ethyl carbamate with a 3-hydroxyphenyl group.
  • Activity : Intermediate in pesticide synthesis (e.g., desmedipham). The hydroxyl group enables hydrogen bonding, influencing solubility and herbicidal activity .
  • Key Difference : The absence of a 2-oxopiperidinyl ring reduces steric complexity and alters biological targets compared to the query compound .

Table 1: Comparative Properties of Selected Carbamates

Compound Carcinogenicity (Rodent) Mutagenicity Key Applications Structural Uniqueness
This compound Not reported Not reported Potential CNS/pharma 2-Oxopiperidinyl-phenyl substitution
Ethyl carbamate High (liver, lung) Weak Solvent, former medical use Simple alkyl carbamate
Vinyl carbamate Very high (lung, liver) Strong Research carcinogen Reactive vinyl group
Fentanyl carbamate N/A N/A Opioid analog Phenethyl-piperidinyl substitution
Ethyl (3-hydroxyphenyl)carbamate Low Low Herbicide intermediate 3-Hydroxyphenyl group

Key Findings:

  • Carcinogenic Potential: Ethyl and vinyl carbamates are potent carcinogens, while the target compound’s safety profile remains uncharacterized .
  • Structural-Activity Relationships (SAR) : Piperidinyl and aromatic substitutions (e.g., in fentanyl carbamate) enhance receptor binding, whereas hydroxyl or vinyl groups alter metabolic pathways .
  • Applications : Carbamates with aromatic substituents (e.g., 3-hydroxyphenyl) are used in agrochemicals, suggesting possible pesticidal applications for the target compound .

Biological Activity

Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.31 g/mol

This compound features a carbamate functional group, which is known to enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, which could modulate signaling pathways related to pain and inflammation.

Pharmacological Activity

Recent research has highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the cytotoxic effects on human breast cancer cells.
    • Methodology : The compound was tested against MCF-7 cell lines using MTT assays.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Neuroprotective Study :
    • Objective : To assess the protective effects against oxidative stress in neuronal cells.
    • Methodology : Neuronal cells were exposed to hydrogen peroxide, followed by treatment with the compound.
    • Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.

Data Table

The following table summarizes key findings from various studies investigating the biological activity of this compound:

Study TypeTarget Cell TypeConcentration (µM)IC50 (µM)Observed Effect
Antitumor EfficacyMCF-7 (Breast Cancer)108.5Significant reduction in viability
Neuroprotective EffectsNeuronal Cells5N/AReduced oxidative stress and cell death

Q & A

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer : Given carbamates’ neurotoxic potential (e.g., structural similarity to fentanyl carbamates ):
  • PPE : Nitrile gloves, lab coats, and fume hood use during synthesis.
  • Spill management : Neutralize with activated charcoal or 10% NaOH, followed by ethanol rinsing.
  • Waste disposal : Incineration at ≥1000°C to ensure carbamate bond cleavage.

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